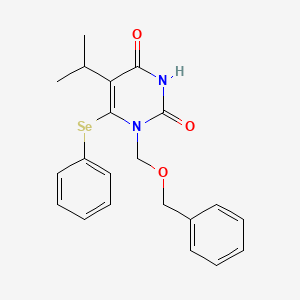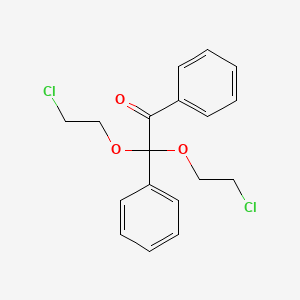
2,2-Bis(2-chloroethoxy)-1,2-diphenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(2-chloroethoxy)-1,2-diphenylethan-1-one is a chemical compound that belongs to the class of ketals Ketals are a type of acetal derived from ketones This compound is characterized by the presence of two 2-chloroethyl groups attached to the central benzil structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzil-di-(2-chloroethyl)ketal typically involves the reaction of benzil with 2-chloroethanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of 2-chloroethanol to form the final ketal product. Common acid catalysts used in this reaction include sulfuric acid and p-toluenesulfonic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of benzil-di-(2-chloroethyl)ketal follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is typically purified through recrystallization or distillation to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(2-chloroethoxy)-1,2-diphenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketal back to the original benzil or other reduced forms.
Substitution: The 2-chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Benzil or benzilic acid.
Reduction: Benzoin or hydrobenzoin.
Substitution: Various substituted benzil derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Bis(2-chloroethoxy)-1,2-diphenylethan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzil-di-(2-chloroethyl)ketal involves its reactivity with various nucleophiles and electrophiles. The compound can form reactive intermediates, such as carbocations, which can then undergo further reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- Benzil dimethyl ketal
- Benzil diethyl ketal
- Benzil dipropyl ketal
Uniqueness
2,2-Bis(2-chloroethoxy)-1,2-diphenylethan-1-one is unique due to the presence of the 2-chloroethyl groups, which impart distinct reactivity and properties compared to other benzil ketals. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
Properties
Molecular Formula |
C18H18Cl2O3 |
|---|---|
Molecular Weight |
353.2 g/mol |
IUPAC Name |
2,2-bis(2-chloroethoxy)-1,2-diphenylethanone |
InChI |
InChI=1S/C18H18Cl2O3/c19-11-13-22-18(23-14-12-20,16-9-5-2-6-10-16)17(21)15-7-3-1-4-8-15/h1-10H,11-14H2 |
InChI Key |
IMDBDTAXIPHGFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(OCCCl)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


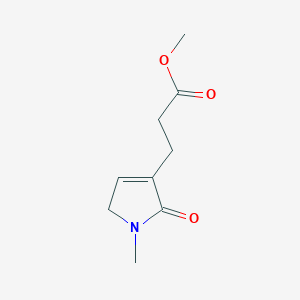
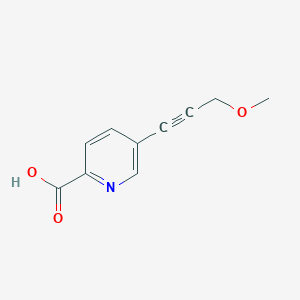

![2,2-Dimethyl-3-[(3-phenoxyphenyl)methoxy]propanal](/img/structure/B8670987.png)

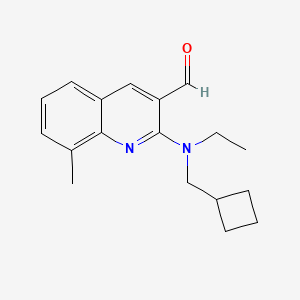
![6,7-Dihydro-4H-thieno[3,2-c]thiopyran-2-carbaldehyde](/img/structure/B8670994.png)

![Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoate](/img/structure/B8671002.png)
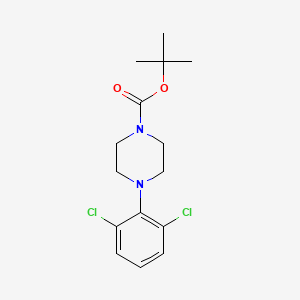


![3-[(2-Chlorophenyl)methyl]-1,2lambda~4~,3-oxathiazolidin-2-one](/img/structure/B8671036.png)
